ALDH1A1 Inhibitory Potency of Meta‑Bromo vs. Para‑Bromo Phenoxyacetaldehyde Regioisomers
In a head‑to‑head comparison within the same assay system, 2‑(3‑bromophenoxy)acetaldehyde inhibited human ALDH1A1 with an IC₅₀ of 2.00 μM, while the para‑bromo congener (CHEMBL4099822) achieved an IC₅₀ of 0.22 μM against the same enzyme, representing an 8‑fold potency difference driven by bromine position [1]. The meta‑bromo compound thus offers a distinct intermediate‑potency tool for ALDH1A1 inhibitor studies where complete target engagement is undesirable.
| Evidence Dimension | ALDH1A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.00 μM (IC₅₀) |
| Comparator Or Baseline | 2-(4-Bromophenoxy)acetaldehyde: IC₅₀ = 0.22 μM |
| Quantified Difference | ~8‑fold lower potency for the meta‑bromo isomer |
| Conditions | Inhibition of human ALDH1A1 using propionaldehyde as substrate; preincubation 2 min; spectrophotometric detection. Same laboratory and assay protocol for both compounds. |
Why This Matters
For ALDH1A1 inhibitor projects requiring graded target modulation rather than complete inhibition, the meta‑bromo isomer provides a pharmacologically distinct, intermediate‑potency option unavailable with the para‑bromo regioisomer.
- [1] BindingDB. BDBM50448802 (CHEMBL3128207): ALDH1A1 IC₅₀ = 2.00 μM. BDBM50236899 (CHEMBL4099822): ALDH1A1 IC₅₀ = 0.22 μM. Both curated by ChEMBL from Indiana University School of Medicine screening data. View Source
